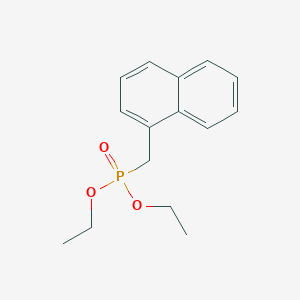

DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE

Description

The exact mass of the compound Phosphonic acid, (1-naphthylmethyl)-, diethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZPMQIKMSUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201790 | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53575-08-9 | |

| Record name | Diethyl P-(1-naphthalenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53575-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Naphthylmethyl)phosphonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053575089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53575-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5W5E9BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl 1-Naphthylmethylphosphonate (CAS: 53575-08-9)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of Diethyl 1-Naphthylmethylphosphonate, an important organophosphorus compound. It serves as a critical intermediate in organic synthesis, with significant potential in the development of novel pharmaceuticals, agrochemicals, and materials. This document details its chemical identity, physicochemical properties, and established synthesis protocols, with a focus on the underlying reaction mechanisms. Furthermore, it explores the compound's reactivity, particularly in the context of the Horner-Wadsworth-Emmons reaction, and discusses its potential biological and industrial applications based on the activities of structurally related phosphonates. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile reagent.

Introduction and Chemical Identity

Organophosphonates are a class of organic compounds characterized by a direct carbon-to-phosphorus (C-P) bond. They are synthetic analogues of naturally occurring phosphates, but the substitution of a P-O-C linkage with a robust P-C bond confers significantly greater stability against enzymatic and chemical hydrolysis. This inherent stability has made phosphonates, and their derivatives, cornerstones in medicinal chemistry and materials science.

This compound (CAS: 53575-08-9) is a prominent member of this class, featuring a naphthylmethyl group attached to the phosphorus atom. This structural motif combines the reactivity of the phosphonate moiety with the unique steric and electronic properties of the naphthalene ring system, making it a valuable building block in synthetic chemistry.[1]

| Identifier | Value | Source |

| IUPAC Name | Diethyl (naphthalen-1-ylmethyl)phosphonate | [2] |

| CAS Number | 53575-08-9 | [2] |

| Molecular Formula | C₁₅H₁₉O₃P | [2] |

| Molecular Weight | 278.28 g/mol | [2] |

| Synonyms | 1-(Diethoxyphosphorylmethyl)naphthalene, (1-Naphthylmethyl)phosphonic acid diethyl ester | [2] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental setups. It is a colorless liquid under standard conditions.[1]

| Property | Value | Source |

| Appearance | Colorless Liquid | [1] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [1] |

| Boiling Point | 202-205 °C @ 0.2 mmHg | [1] |

| Flash Point | 205-206 °C @ 5 mmHg | [1] |

| Refractive Index | 1.564 - 1.568 | [1] |

| Storage Conditions | Room Temperature, Cool, Dry Place | [1] |

Expert Insight: The high boiling point and flash point indicate low volatility, which simplifies handling under standard laboratory conditions. It should be stored away from strong oxidizing agents and moisture to prevent degradation.[1] The phosphonate ester linkage, while more stable than a phosphate ester, can still be susceptible to hydrolysis under harsh acidic or basic conditions.

Synthesis and Mechanism

The primary and most efficient method for synthesizing alkylphosphonates like this compound is the Michaelis-Arbuzov reaction .[3][4] This reaction is a cornerstone of organophosphorus chemistry, forming a P-C bond through the reaction of a trialkyl phosphite with an alkyl halide.[5]

The reaction proceeds via a two-step mechanism:

-

Sₙ2 Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of an alkyl halide (in this case, 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene), displacing the halide and forming a phosphonium salt intermediate.[3]

-

Dealkylation: The displaced halide anion then attacks one of the ethyl groups on the phosphonium intermediate in a second Sₙ2 reaction, yielding the final phosphonate product and a volatile ethyl halide byproduct.[3][4]

Representative Synthesis Protocol

This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction suitable for producing this compound.[6]

Materials:

-

1-(Bromomethyl)naphthalene (1.0 eq)

-

Triethyl phosphite (1.2 eq)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from hydrolyzing the phosphite reagent.

-

Reaction: Charge the flask with 1-(bromomethyl)naphthalene and triethyl phosphite.

-

Heating: Heat the neat (solvent-free) reaction mixture to 150-160 °C under a gentle flow of nitrogen. The ethyl bromide byproduct, being volatile, will distill from the reaction mixture, helping to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy by observing the disappearance of the triethyl phosphite signal (

+140 ppm) and the appearance of the phosphonate product signal (+20-30 ppm). -

Completion: The reaction is typically complete within 2-4 hours.

-

Purification: After cooling the mixture to room temperature, purify the crude product by vacuum distillation to remove any unreacted starting material and obtain the pure this compound.

Self-Validation and Trustworthiness: The success of the synthesis is validated by the physical removal of the ethyl bromide byproduct and confirmed through spectroscopic analysis of the final product. The purity is ensured by vacuum distillation, a standard and reliable method for high-boiling liquids.[7]

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following are the expected spectroscopic signatures for this compound.

-

³¹P NMR: This is the most definitive technique. A single resonance is expected in the range of +20 to +30 ppm (relative to 85% H₃PO₄), characteristic of an alkyl phosphonate.

-

¹H NMR:

-

Naphthyl Protons: A complex multiplet pattern between 7.4-8.2 ppm integrating to 7H.

-

Ethoxy -CH₂-: A multiplet (doublet of quartets) around 4.0-4.2 ppm integrating to 4H, due to coupling with both the methyl protons (³JHH) and the phosphorus atom (³JHP).

-

Methylene Bridge -CH₂-P: A doublet around 3.5-3.7 ppm integrating to 2H. The splitting is caused by coupling to the phosphorus atom (²JHP ≈ 22 Hz).

-

Ethoxy -CH₃: A triplet around 1.2-1.4 ppm integrating to 6H, due to coupling with the adjacent methylene protons (³JHH).

-

-

¹³C NMR: PubChem lists available ¹³C NMR data.[2] Key expected signals include:

-

Aromatic Carbons: Multiple signals in the 124-134 ppm range.

-

Ethoxy -CH₂-: A doublet around 62 ppm (²JCP ≈ 6-7 Hz).

-

Methylene Bridge -CH₂-P: A large doublet around 34 ppm (¹JCP ≈ 140 Hz).

-

Ethoxy -CH₃: A doublet around 16 ppm (³JCP ≈ 5-6 Hz).

-

-

IR Spectroscopy: Characteristic strong absorption bands are expected for the P=O stretch (1240-1260 cm⁻¹) and the P-O-C stretch (1020-1050 cm⁻¹).

Reactivity and Applications in Synthesis

The primary utility of this compound is as a precursor for the Horner-Wadsworth-Emmons (HWE) reaction .[8][9] This reaction is a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with high stereoselectivity.[10]

The HWE reaction involves:

-

Deprotonation: A strong base (e.g., NaH, NaOEt) removes the acidic proton from the carbon adjacent to the phosphorus atom (the methylene bridge), creating a resonance-stabilized phosphonate carbanion.[8]

-

Nucleophilic Addition: The carbanion acts as a potent nucleophile, attacking an aldehyde or ketone to form a tetrahedral intermediate.[9]

-

Elimination: This intermediate rearranges and collapses to form an oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble dialkyl phosphate byproduct.[11] The easy removal of this byproduct is a significant advantage over the Wittig reaction.[10]

Sources

- 1. chembk.com [chembk.com]

- 2. Diethyl P-(1-naphthalenylmethyl)phosphonate | C15H19O3P | CID 101271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. m.youtube.com [m.youtube.com]

The Horner-Wadsworth-Emmons Olefination: Mechanistic Insights into DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This guide offers a detailed examination of the mechanism of action of a specific, sterically demanding reagent, DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE, in olefination reactions. We will dissect the reaction pathway from carbanion generation to the pivotal oxaphosphetane intermediate that dictates stereochemical outcomes. Furthermore, this document provides practical insights into reaction optimization, a detailed experimental protocol, and a discussion of the factors that ensure high-yield, stereocontrolled synthesis, primarily of (E)-alkenes. This resource is intended for researchers and drug development professionals seeking to leverage the HWE reaction for the synthesis of complex molecular architectures, such as stilbene analogues and other conjugated systems.[2][3]

Introduction: The Power of Phosphonate-Based Olefination

The synthesis of alkenes from carbonyl compounds is a fundamental transformation in organic chemistry. While the Wittig reaction was a groundbreaking discovery, it often suffers from drawbacks such as poor stereoselectivity for unstabilized ylides and the formation of triphenylphosphine oxide, a byproduct that complicates purification. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, overcomes these limitations by employing phosphonate-stabilized carbanions.[4][5]

These phosphonate carbanions exhibit enhanced nucleophilicity compared to their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of aldehydes and ketones under milder conditions.[1] A significant advantage of the HWE reaction is that its byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during aqueous workup, streamlining the purification process.[4][6]

This compound is a valuable reagent in this class, particularly for the synthesis of molecules containing the bulky 1-naphthyl moiety, which is a common scaffold in medicinal chemistry and materials science. Understanding its mechanism is key to controlling the reaction's outcome and achieving high E-selectivity.[7]

The Core Mechanism: A Step-by-Step Elucidation

The HWE reaction proceeds through a well-defined sequence of steps, each influencing the overall efficiency and stereoselectivity.[8] The use of the 1-naphthylmethyl group introduces specific steric considerations that reinforce the inherent E-selectivity of the reaction.

Step 1: Deprotonation and Phosphonate Carbanion Formation

The reaction is initiated by the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom. This requires a sufficiently strong base. Sodium hydride (NaH) is commonly used, offering an irreversible deprotonation by forming hydrogen gas.[9][10]

The acidity of the α-proton is enhanced by the electron-withdrawing phosphonate group. The resulting phosphonate carbanion is a resonance-stabilized nucleophile, often referred to as a phosphorus ylide.[11]

Step 2: Nucleophilic Addition to the Carbonyl

The generated carbanion executes a nucleophilic attack on the electrophilic carbon of an aldehyde or ketone.[1][12] This addition is the rate-limiting step and results in the formation of a tetrahedral betaine-like intermediate.[4] The reaction is highly chemoselective, typically favoring aldehydes over ketones.[7]

Step 3: Oxaphosphetane Formation and Stereochemical Control

The betaine intermediate rapidly undergoes an intramolecular cyclization to form a four-membered ring known as an oxaphosphetane.[1][8] The stereochemistry of the final alkene product is determined at this stage.

The intermediates can equilibrate, and the reaction favors the pathway through the most thermodynamically stable transition state.[4][13] The transition state leading to the trans-oxaphosphetane (where the aldehyde's R-group and the phosphonate's substituent are on opposite sides of the ring) is significantly lower in energy. This is due to the minimization of steric repulsion between the bulky 1-naphthyl group and the substituent (R') from the carbonyl compound. This energetic preference is the origin of the high (E)-alkene selectivity.[14]

Step 4: Elimination to Form the Alkene

The final step is the syn-elimination of the oxaphosphetane intermediate.[15] This concerted, irreversible collapse yields the alkene and the water-soluble diethyl phosphate salt. The formation of the strong phosphorus-oxygen double bond in the phosphate byproduct is a major thermodynamic driving force for this final step.

The overall mechanism is visualized in the diagram below:

Caption: The four key stages of the HWE reaction.

Optimizing the Reaction: Causality Behind Experimental Choices

The success of the HWE olefination hinges on the careful selection of reaction parameters.

-

Base Selection: While sodium hydride is effective, its pyrophoric nature and sensitivity to moisture require stringent anhydrous conditions. For substrates sensitive to strong bases, milder conditions such as the Masamune-Roush protocol (using lithium chloride and an amine base like DBU) can be employed to prevent side reactions.[4][6] The choice of cation (Li+, Na+, K+) can also influence stereoselectivity by affecting the reversibility of the initial addition step.[16]

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are ideal. They effectively solvate the intermediates without having acidic protons that would quench the base or the carbanion.

-

Temperature: Deprotonation is often performed at 0 °C to control the exothermic reaction with NaH, after which the mixture is warmed to room temperature. The addition of the aldehyde is also typically done at a reduced temperature to control the rate of addition. Subsequent warming to room temperature or gentle heating is usually sufficient to drive the reaction to completion.

Experimental Protocol: Synthesis of (E)-1-(2-phenylethenyl)naphthalene

This section provides a representative, self-validating protocol for the olefination of benzaldehyde with this compound.

Materials:

-

This compound (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde (1.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 equiv). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere. Anhydrous THF is then added.

-

Carbanion Formation: The THF suspension of NaH is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise via syringe. The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of H₂ gas ceases. This visual cue confirms the complete formation of the phosphonate carbanion.

-

Aldehyde Addition: The resulting carbanion solution is cooled back to 0 °C. A solution of benzaldehyde (1.0 equiv) in anhydrous THF is added dropwise.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water.

-

Extraction: The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification Prep: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure (E)-alkene.[9]

Caption: A standard workflow for the HWE olefination.

Data Presentation and Analysis

Reactions employing stabilized phosphonates like this compound are known for their high yields and excellent stereoselectivity. The table below provides a template for summarizing expected outcomes.

| Carbonyl Substrate | Base/Solvent System | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | NaH / THF | >90% | >95:5 | [3] |

| 4-Methoxybenzaldehyde | NaH / THF | >90% | >99:1 | [3] |

| 4-Nitrobenzaldehyde | NaOH / Toluene (PTC) | ~70-80% | >99:1 | [3] |

| Cyclohexanecarboxaldehyde | NaH / THF | ~85-95% | >95:5 | General HWE |

Note: Yields and ratios are representative and can vary based on specific reaction conditions and substrate purity.

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a robust and highly stereoselective method for synthesizing (E)-alkenes bearing a 1-naphthyl group. Its mechanism proceeds through a well-understood pathway involving a phosphonate carbanion and a thermodynamically controlled oxaphosphetane intermediate, which dictates the E-selectivity. The operational simplicity, high yields, and ease of byproduct removal make this reaction an indispensable tool for chemists in academic research and the pharmaceutical industry for the construction of complex molecular frameworks.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction . Available at: [Link]

-

Makhija, D., et al. (2020). Synthetic approaches toward stilbenes and their related structures . Future Medicinal Chemistry. Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction . Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Available at: [Link]

-

Siyo, V. N., & Singh, M. (2018). Stilbenes Preparation and Analysis . Wiley-VCH. Available at: [Link]

-

Wang, Z., et al. (2005). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system . ResearchGate. Available at: [Link]

-

NRO CREATIONS. (2021). Horner-Wadsworth-Emmons Reaction . YouTube. Available at: [Link]

-

Pereira, H. V. M., et al. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction . ResearchGate. Available at: [Link]

-

Hahn, J. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions . Available at: [Link]

-

Molnár, K., et al. (2018). Z- and E-selective Horner–Wadsworth–Emmons reactions . Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction . The Journal of Organic Chemistry. Available at: [Link]

-

Barbero, M., & Venturello, P. (2014). Sodium Hydride . Science of Synthesis. Available at: [Link]

-

Brainly. (2023). Explain the mechanism of a Horner-Wadsworth-Emmons reaction . Available at: [Link]

-

The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes . YouTube. Available at: [Link]

-

Slideshare. Horner-Wadsworth-Emmons reaction . Available at: [Link]

-

Myers, A. Olefination Reactions - Chem 115 . Available at: [Link]

-

Wolf, S., et al. (2013). Mechanism of the Phospha-Wittig–Horner Reaction . Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. brainly.com [brainly.com]

- 12. youtube.com [youtube.com]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. juliethahn.com [juliethahn.com]

- 15. Mechanism of the Phospha-Wittig–Horner Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Diethyl 1-Naphthylmethylphosphonate

Abstract

Diethyl 1-naphthylmethylphosphonate (CAS 53575-08-9) is an organophosphorus compound of significant interest as a synthetic intermediate.[1] Accurate and unambiguous structural confirmation is paramount for its application in research and development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We present detailed experimental protocols, predicted data based on established chemical principles, and in-depth analyses of the expected spectra. This document is designed to serve as an authoritative reference for the structural elucidation and quality control of this compound.

Molecular Structure and Physicochemical Properties

Understanding the molecular structure is the foundation for interpreting spectroscopic data. This compound consists of a naphthalene ring linked via a methylene bridge to a diethyl phosphonate moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₉O₃P | [1] |

| Molar Mass | 278.28 g/mol | [1] |

| CAS Number | 53575-08-9 | [1][2] |

| Appearance | Colorless liquid |[1] |

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[3][4] By analyzing the chemical environment of ¹H, ¹³C, and ³¹P nuclei, a complete connectivity map can be established.[3][4][5]

Experimental Protocol for NMR Data Acquisition

The quality and reproducibility of NMR data are critically dependent on a standardized experimental approach.

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single, well-characterized residual solvent peak.

-

Internal Standards: Add tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C spectra, referencing the respective signals to 0.00 ppm.[6] For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external standard, set to 0.00 ppm.[7]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire with proton decoupling (e.g., zgpg30) to produce a spectrum of singlets, simplifying interpretation. A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

³¹P NMR: Acquire with proton decoupling. Due to the 100% natural abundance of ³¹P, a high-quality spectrum can often be obtained with fewer scans than ¹³C NMR.[3]

-

³¹P NMR Spectrum Analysis

The ³¹P NMR spectrum provides a direct and unambiguous confirmation of the phosphorus environment.

-

Expected Chemical Shift: A single peak is expected in the proton-decoupled spectrum. For diethyl alkyl phosphonates, this shift typically appears between +20 and +35 ppm.[7] The naphthylmethyl group, being electronically similar to a benzyl group, suggests a chemical shift in the range of δ = 23-27 ppm . This distinguishes it clearly from other phosphorus oxidation states or environments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| Naphthyl-H | 7.40 - 8.20 | m | - | 7H | The seven protons on the aromatic naphthalene ring are deshielded and will appear as a complex series of multiplets.[8][9] |

| P-CH₂-Ar | 3.50 - 3.70 | d | ²JP-H ≈ 22 Hz | 2H | The methylene protons are adjacent to the electron-withdrawing phosphonate and naphthyl groups. They are split into a doublet by the phosphorus nucleus. |

| O-CH₂-CH₃ | 3.90 - 4.10 | dq | ³JH-H ≈ 7 Hz, ³JP-H ≈ 8 Hz | 4H | These methylene protons are coupled to both the adjacent methyl protons (quartet) and the phosphorus atom three bonds away (doublet), resulting in a doublet of quartets. |

| O-CH₂-CH₃ | 1.15 - 1.30 | t | ³JH-H ≈ 7 Hz | 6H | The terminal methyl protons are split into a triplet by the adjacent methylene protons. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. Carbons near the phosphorus atom exhibit C-P coupling, which provides crucial structural confirmation.[6]

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (¹H Decoupled) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Naphthyl Quaternary (2C) | 130 - 135 | d | JC-P may be observed | The two quaternary carbons of the naphthalene ring where the rings fuse.[10][11] |

| Naphthyl Tertiary (7CH) | 123 - 129 | s | - | The seven CH carbons of the naphthalene ring will appear in the aromatic region.[10][11] |

| Naphthyl C1 | ~128 | d | ²JC-P ≈ 5-10 Hz | The carbon attached to the methylene bridge will show coupling to the phosphorus. |

| P-CH₂-Ar | 34 - 38 | d | ¹JC-P ≈ 135-145 Hz | This carbon is directly bonded to phosphorus, resulting in a large one-bond coupling constant. |

| O-CH₂-CH₃ | 62 - 64 | d | ²JC-P ≈ 6-8 Hz | The methylene carbons of the ethoxy groups show a smaller two-bond coupling to phosphorus. |

| O-CH₂-CH₃ | 15 - 17 | d | ³JC-P ≈ 5-7 Hz | The terminal methyl carbons show a three-bond coupling to phosphorus. |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[12][13][14][15]

Experimental Protocol for IR Data Acquisition

-

Methodology: For a liquid sample like this compound, the simplest method is to acquire the spectrum as a thin film.

-

Procedure: Place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Scan the sample over the mid-IR range (4000 - 600 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be collected and automatically subtracted by the instrument's software.

IR Spectrum Analysis

The IR spectrum is dominated by absorptions from the phosphonate and naphthyl groups.

Table 4: Key Diagnostic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H (Naphthyl) |

| 2985 - 2850 | Strong | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1600 & ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring (Naphthyl) |

| ~1250 | Very Strong | P=O Stretch | Phosphoryl Group |

| 1050 - 1020 | Very Strong | P-O-C Stretch | Phosphonate Ester |

The most prominent and diagnostic peaks in the spectrum are the intense P=O stretch around 1250 cm⁻¹ and the P-O-C stretch between 1050-1020 cm⁻¹.[16][17][18] The presence of these two strong bands is highly characteristic of a phosphonate ester.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.[19] Electron Ionization (EI) is a common "hard" ionization technique that generates reproducible fragmentation, creating a molecular fingerprint.[20][21][22][23]

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Utilize a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction and purification.

-

Ionization: Set the electron energy to a standard 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.[20]

-

Analysis: Introduce a dilute solution of the sample into the instrument. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

MS Spectrum Analysis and Fragmentation

-

Molecular Ion (M⁺•): The molecular formula C₁₅H₁₉O₃P gives a molecular weight of 278.28 Da. The EI mass spectrum should show a molecular ion peak at m/z = 278 .

-

Major Fragmentation Pathway: The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the naphthalene ring (benzylic/naphthylic cleavage), which is also alpha to the phosphorus atom. This leads to the formation of a highly stable naphthylmethyl cation.

Caption: Primary fragmentation of this compound in EI-MS.

The base peak (the most intense peak) in the spectrum is predicted to be the naphthylmethyl cation at m/z = 141 . This is due to the exceptional stability of this resonance-stabilized carbocation. Other significant, though less intense, fragments may arise from losses within the diethyl phosphonate group.

Table 5: Predicted Major Fragments in the EI Mass Spectrum

| m/z | Proposed Ion Structure | Fragmentation Origin |

|---|---|---|

| 278 | [C₁₅H₁₉O₃P]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₁₁H₉]⁺ | [M - •P(O)(OEt)₂]⁺ (Base Peak) |

| 137 | [P(O)(OEt)₂]⁺ | Cleavage of the P-CH₂ bond |

| 115 | [C₉H₇]⁺ | Loss of C₂H₂ from naphthylmethyl cation |

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The key identifying features are:

-

³¹P NMR: A single peak around δ = 23-27 ppm .

-

¹H NMR: The characteristic doublet for the P-CH₂ protons and the doublet of quartets for the O-CH₂ protons.

-

IR: Intense, sharp absorptions at ~1250 cm⁻¹ (P=O) and ~1030 cm⁻¹ (P-O-C) .

-

MS: A molecular ion at m/z = 278 and a base peak at m/z = 141 .

This guide provides the foundational data and protocols necessary for researchers to confidently characterize this important synthetic intermediate.

References

-

FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Available at: [Link]

-

Shimadzu Corporation. Please explain the principles, advantages, and disadvantages of EI. Available at: [Link]

-

Blicharska, B., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link]

-

Wikipedia. Electron ionization. Available at: [Link]

-

Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy - principles and applications. Request PDF. Available at: [Link]

-

ACS Publications. (2021, January 7). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. Available at: [Link]

-

ResearchGate. (n.d.). Fragment ions observed in the tandem mass spectra of compounds 1-5. Available at: [Link]

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

-

ACS Publications. (2021, January 7). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. Available at: [Link]

-

ChemBK. (2024, April 9). This compound. Available at: [Link]

-

PubChem. Diethyl ethylphosphonate. National Institutes of Health. Available at: [Link]

-

PubMed. (2010, May 15). Use of NMR techniques for toxic organophosphorus compound profiling. Available at: [Link]

-

NIST WebBook. Diethyl phosphite. Available at: [Link]

-

ResearchGate. (2025, August 6). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. Available at: [Link]

-

Supporting Information. (n.d.). General Information. Available at: [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

European Open Science. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Available at: [Link]

-

ResearchGate. (2018, January). New Bicyclic Phosphonates with Benzyl Fragments. Russian Journal of General Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of the phosphonate ligands. Download Table. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: II. THE 1–2.6 μ REGION. Canadian Journal of Chemistry. Available at: [Link]

-

MDPI. Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 20). 9.10: NMR of phosphorylated compounds. Available at: [Link]

-

SpectraBase. Naphthalene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. Diethyl P-(1-naphthalenylmethyl)phosphonate. National Institutes of Health. Available at: [Link]

-

Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]

-

NIST WebBook. Diethyl phosphite. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. (2025, November 11). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate Using 1D and 2D NMR Experiments. Available at: [Link]

-

PubChem. Diethyl hydrogen phosphite. National Institutes of Health. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

ChemRxiv. Infrared Spectroscopic Characterization of Phosphate Binding at the Goethite-Water Interface. Available at: [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. This compound [chembk.com]

- 2. Diethyl P-(1-naphthalenylmethyl)phosphonate | C15H19O3P | CID 101271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 9. 1-Naphthol(90-15-3) 1H NMR [m.chemicalbook.com]

- 10. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. jascoinc.com [jascoinc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

Navigating the Unseen: A Technical Guide to the Safe Handling, Storage, and Emergency Management of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

1.1 Chemical and Physical Properties

Diethyl 1-naphthylmethylphosphonate is a viscous, clear, colorless to pale yellow liquid.[1] A comprehensive understanding of its physical characteristics is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 53575-08-9 | [1][2] |

| Molecular Formula | C₁₅H₁₉O₃P | [1] |

| Molecular Weight | 278.29 g/mol | [1] |

| Boiling Point | 205-206 °C (401-402.8 °F) | [3] |

| Appearance | Clear colorless to pale yellow, Viscous liquid | [1] |

1.2 Hazard Classification and Toxicological Profile

According to the available Safety Data Sheet (SDS), this compound is not classified as hazardous under US OSHA (29 CFR 1910.1200, 2024), and no hazard labels are required.[2] However, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[4] General safety information for similar phosphonate compounds suggests that they may be irritating to the eyes, skin, and respiratory system.[4][5] Therefore, a cautious approach is warranted.

Potential Hazards:

-

Eye Contact: May cause irritation.[5]

-

Skin Contact: May cause irritation.[5]

-

Inhalation: Vapors may cause respiratory irritation.[5]

-

Ingestion: The toxicological properties upon ingestion have not been fully investigated.

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with any chemical, especially one with an incomplete toxicological profile. The following protocols are designed to minimize exposure and mitigate risk.

2.1 Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated area.[3] A certified chemical fume hood is the preferred engineering control to prevent the accumulation of vapors in the breathing zone.

2.2 Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier between the researcher and potential chemical exposure.

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile or PVC, should be worn.[4] Inspect gloves for any signs of degradation or perforation before each use.

-

Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental splashes.

-

Respiratory Protection: Under normal handling conditions with adequate engineering controls, respiratory protection is not typically required.[2] However, if there is a potential for aerosolization or if working outside of a fume hood, a risk assessment should be performed to determine the need for a respirator.

Section 3: Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

3.1 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and flammable substances.[5]

3.2 Incompatible Materials

While specific reactivity data for this compound is limited, general principles for organophosphorus compounds suggest avoiding contact with:

-

Strong Oxidizing Agents: Can lead to vigorous reactions.

-

Strong Acids and Bases: May cause decomposition.

Section 4: Emergency Procedures

Rapid and informed action during an emergency can significantly reduce the severity of an incident.

4.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention.[3]

-

Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[3]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[3]

4.2 Spill Response

For minor spills, laboratory personnel with appropriate training and PPE can perform cleanup.

-

Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.

-

Don PPE: Wear appropriate PPE, including gloves and eye protection.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as sand, diatomaceous earth, or vermiculite.

-

Collect: Sweep up the absorbed material and place it into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

4.3 Fire-Fighting Measures

In the event of a fire involving this compound, use extinguishing media appropriate for the surrounding fire.[3] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Conclusion

While this compound is not currently classified as a hazardous substance, a comprehensive understanding of its properties and adherence to prudent laboratory practices are essential for its safe use. The absence of extensive toxicological data necessitates a conservative approach, prioritizing the minimization of all potential routes of exposure. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

Sources

Introduction: The Versatility of a Naphthyl-Functionalized Phosphonate

An In-depth Technical Guide to the Applications of Diethyl 1-Naphthylmethylphosphonate

This compound is an organophosphorus compound featuring a naphthalene moiety linked to a phosphonate group.[1][2] This structural combination imparts unique reactivity, establishing it as a valuable intermediate and reagent in diverse fields of organic synthesis.[1] Its primary utility lies in its capacity to form new carbon-carbon bonds, making it a key player in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive overview of its synthesis, core reactivity, and key applications for researchers and development professionals.

Physicochemical Properties

A summary of the key properties of this compound is provided below for quick reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₉O₃P[2] |

| Molar Mass | 278.28 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Density | 1.146 ± 0.06 g/cm³ (Predicted)[1] |

| Boiling Point | 202-205 °C at 0.2 mmHg[1] |

| Flash Point | 205-206 °C at 5 mmHg[1][4] |

| Refractive Index | 1.564 - 1.568[1] |

| CAS Number | 53575-08-9[1][2] |

Synthesis of this compound

The preparation of this compound is most commonly achieved through a variation of the Michaelis-Arbuzov reaction. A typical method involves the reaction of diethyl phosphite with 1-naphthyl methyl ether or a related 1-(halomethyl)naphthalene derivative under alkaline conditions.[1] The reaction is generally conducted under an inert atmosphere to prevent interference from moisture and atmospheric oxygen.[1]

General Synthesis Protocol

-

Setup: A dry, nitrogen-flushed round-bottom flask is equipped with a magnetic stirrer, condenser, and dropping funnel.

-

Reagents: Diethyl phosphite and a suitable base (e.g., sodium hydride) are added to an anhydrous solvent (e.g., THF or DMF).

-

Reaction: The mixture is cooled in an ice bath, and 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene, dissolved in the same anhydrous solvent, is added dropwise.

-

Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Synthesis of this compound.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The most significant application of this compound is its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This reaction is a cornerstone of modern organic synthesis for the stereoselective formation of alkenes from aldehydes and ketones.[5][8]

Mechanistic Principles

The HWE reaction proceeds through a well-defined mechanism:

-

Deprotonation: A strong base (e.g., NaH, LDA) abstracts the acidic proton from the α-carbon (the carbon adjacent to the phosphorus atom), generating a highly nucleophilic phosphonate carbanion.[5][8]

-

Nucleophilic Addition: The stabilized carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is the rate-limiting step and forms an intermediate betaine or oxaphosphetane.[5][8]

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the new carbon-carbon double bond (alkene).[5][7]

A key advantage over the traditional Wittig reaction is that the dialkyl phosphate byproduct is easily removed by aqueous extraction, simplifying product purification.[5][7] Furthermore, phosphonate carbanions are generally more nucleophilic and less basic than Wittig ylides, allowing them to react efficiently with a broader range of carbonyl compounds, including hindered ketones.[7][8]

The HWE reaction is renowned for its high (E)-stereoselectivity, meaning it predominantly forms the trans-alkene.[5][7][8] This stereochemical outcome is a result of thermodynamic control, where the transition state leading to the (E)-alkene is sterically favored and lower in energy.[8]

Caption: Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Experimental Protocol: Synthesis of (E)-1-(2-Phenylethenyl)naphthalene

This protocol describes a general procedure for the olefination of benzaldehyde using this compound.

-

Preparation: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Wash the NaH with dry hexane to remove the mineral oil and decant the hexane.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.

-

Carbanion Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by a color change.

-

Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the (E)-alkene.

Applications in Research and Development

The unique structure and reactivity of this compound make it a valuable tool in several key industrial and research areas.

Medicinal Chemistry

The phosphonate group is a well-established phosphate mimic in medicinal chemistry.[9] Because the P-C bond is resistant to enzymatic hydrolysis, unlike the P-O bond in phosphates, phosphonate-containing molecules can act as stable inhibitors for enzymes that process phosphate substrates.[10]

-

Enzyme Inhibitors: Derivatives of this compound are explored for the synthesis of phosphonate-based inhibitors targeting enzymes like proteases and phosphatases.[3][11]

-

Bioactive Scaffolds: It serves as a crucial building block for creating complex organic frameworks that form the basis of new therapeutic agents.[3][12] The naphthalene group can also be a key pharmacophore, interacting with biological targets through π-stacking and hydrophobic interactions.

Agrochemicals

In agricultural science, organophosphorus compounds are widely used as pesticides and herbicides. This compound can be used as a precursor in the development of new agrochemicals, contributing to the creation of novel active ingredients.[1][3]

Materials Science

The phosphonate moiety is known for its ability to coordinate strongly with metal ions and its inherent flame-retardant properties.

-

Advanced Polymers: Incorporation of phosphonate-containing molecules into polymer chains can enhance properties such as thermal stability and flame retardancy.[11]

-

Metal-Organic Frameworks (MOFs): While not directly used, the corresponding phosphonic acid (derived from the diethyl ester) can serve as an organic linker to construct robust, porous MOFs with potential applications in gas storage and catalysis.[13]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure safety.

-

Irritation: The compound may be irritating to the eyes and skin.[1] Direct contact should be avoided by using appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

-

Inhalation: Vapors may cause irritation to the respiratory system.[1] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and sources of ignition.[1]

Conclusion

This compound is a highly versatile and powerful reagent in organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for constructing (E)-alkenes, a common structural motif in many biologically and materially important molecules. Its applications extend from the synthesis of complex pharmaceuticals and agrochemicals to the development of advanced materials, underscoring its importance for professionals in chemical research and drug development.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PubChem. (2023). Diethyl P-(1-naphthalenylmethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Diethyl (naphthalen-1-ylmethyl)phosphonate. Retrieved from [Link]

- Google Patents. (1995). US5473093A - Process for the synthesis of diethyl ethylphosphonate.

- Google Patents. (2021). CN109836456B - Preparation method of diethyl methylphosphonite.

-

MDPI. (n.d.). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Safety assessment of diethyl[[3,5‐bis(1,1‐dimethylethyl)‐4‐hydroxyphenyl]methyl] phosphonate for use in a food contact material. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl methanephosphonate. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN107602608A - A kind of preparation method of diethyl methyl-phosphonite.

-

ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103319529A - Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium.

-

CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. Retrieved from [Link]

-

PubMed. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring the Synthesis Applications of Diethyl (hydroxymethyl)phosphonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. Retrieved from [Link]

- Google Patents. (n.d.). CN101418013A - Process for preparing intermediate ethyl methyl propionaldehyde phosphonate.

-

PubMed Central. (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate. NIST WebBook. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Diethyl P-(1-naphthalenylmethyl)phosphonate | C15H19O3P | CID 101271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl (naphthalen-1-ylmethyl)phosphonate [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Theoretical Investigation into the Reactivity of DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE: A Guide for Synthetic and Medicinal Chemists

Abstract

DIETHYL 1-NAPHTHYLMETHYLPHOSPHONATE (DNMP) is a versatile organophosphorus compound utilized as a key reagent in organic synthesis, particularly in olefination reactions, and as a scaffold in medicinal chemistry.[1] Understanding its intrinsic electronic properties and reactivity is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel molecular architectures. This guide presents an in-depth theoretical analysis of DNMP's reactivity using Density Functional Theory (DFT). We explore its molecular structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential to identify reactive sites. Furthermore, we provide a computational case study on its role in the Horner-Wadsworth-Emmons (HWE) reaction, elucidating the mechanism of carbanion formation. The methodologies and insights presented herein are intended to provide researchers, scientists, and drug development professionals with a robust computational framework to predict and rationalize the chemical behavior of DNMP and related phosphonates.

Introduction: The Dual Role of this compound

This compound (DNMP), with the chemical formula C15H19O3P, is a stable, colorless liquid at room temperature.[1] Its molecular architecture, featuring a bulky, electron-rich naphthalene ring connected to a polar diethyl phosphonate group via a methylene bridge, endows it with unique reactivity.

This structure makes DNMP a valuable intermediate in the synthesis of a wide array of organic compounds, including those with applications as pharmaceuticals, dyes, and pesticides.[1] Its most prominent application is in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes.[2][3] In the HWE reaction, the phosphonate is deprotonated to form a nucleophilic carbanion, which then reacts with aldehydes or ketones.[2]

Why a Theoretical Approach?

While experimental studies provide invaluable data, theoretical and computational methods offer a complementary, atomistic-level understanding of reactivity.[4][5] By applying quantum chemical calculations, specifically Density Functional Theory (DFT), we can:

-

Visualize Molecular Orbitals: Identify the regions of a molecule most likely to donate or accept electrons.

-

Map Electron Density: Pinpoint nucleophilic and electrophilic sites.

-

Model Reaction Pathways: Calculate the energetics of transition states and intermediates to understand reaction mechanisms and stereoselectivity.[6][7][8]

-

Predict Reactivity: Screen for potential reactions and optimize conditions before undertaking extensive laboratory work.

This guide will leverage DFT to build a comprehensive reactivity profile for DNMP.

Part I: Foundational Theoretical Principles

To dissect the reactivity of DNMP, we employ a set of powerful computational tools and concepts rooted in DFT.[9] DFT is a robust method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost, making it ideal for studying organic reaction mechanisms.[5][10]

2.1. Choice of Computational Method: The DFT/B3LYP Approach

For our analyses, we propose the use of the B3LYP hybrid functional combined with the 6-31G(d) basis set . This level of theory is widely recognized for its reliability in modeling organic molecules and reactions.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates aspects of both Hartree-Fock theory and DFT, providing a more accurate description of electron correlation than many other functionals. It has a long track record of success in predicting geometries and reaction energies for a wide range of organic systems.[11]

-

6-31G(d) Basis Set: This Pople-style basis set provides a flexible description of the electron distribution. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately modeling the geometry and bonding around the phosphorus atom in DNMP.

2.2. Key Reactivity Descriptors

From a single DFT calculation, we can extract several key descriptors that illuminate the molecule's reactivity:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile or electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the lowest-energy empty orbital and indicates the molecule's ability to act as an electrophile or electron acceptor. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (ESP): The ESP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as lone pairs on oxygen atoms. These are sites of nucleophilic character, attractive to electrophiles.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency. These are sites of electrophilic character, attractive to nucleophiles.

-

-

Fukui Functions (f(r)): A more advanced descriptor from Conceptual DFT, the Fukui function identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.[12][13] It quantifies the change in electron density at a specific point when an electron is added to or removed from the system.[14]

Part II: In Silico Analysis of DNMP Reactivity

This section details the protocol for a computational analysis of DNMP and interprets the results to build a comprehensive reactivity profile.

3.1. Protocol: DFT Calculation Workflow for DNMP

The following steps outline a self-validating protocol for performing a DFT analysis on DNMP using a computational chemistry package like Gaussian.

Step 1: Molecular Structure Input

-

Construct the 3D structure of this compound using a molecular builder. Ensure correct atom types and initial bond connectivity.

Step 2: Geometry Optimization

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Keywords: Opt B3LYP/6-31G(d)

-

Rationale: This step is critical to ensure all subsequent calculations are performed on a realistic, stable structure.

Step 3: Vibrational Frequency Calculation

-

Perform a frequency calculation on the optimized geometry.

-

Keywords: Freq B3LYP/6-31G(d)

-

Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further optimization. This step validates the optimized structure.[4][8]

Step 4: Electronic Property Calculation

-

Using the validated optimized geometry, perform a single-point energy calculation to generate detailed electronic properties.

-

Keywords: B3LYP/6-31G(d) Pop=Full IOp(6/33=2) (to save orbitals for visualization)

-

Output: This calculation will provide the HOMO and LUMO energies, molecular orbital coefficients, and the necessary data to generate the ESP map.

3.2. Results and Discussion: A Reactivity Map of DNMP

The computational analysis reveals several key features of DNMP's electronic structure.

Frontier Molecular Orbital (FMO) Analysis The FMO analysis points to two primary regions of reactivity: the naphthalene ring and the phosphonate group.

-

HOMO: The highest occupied molecular orbital is primarily localized on the electron-rich naphthalene ring . This indicates that the π-system of the naphthyl group is the most probable site for electrophilic attack . Reactions such as electrophilic aromatic substitution would likely occur here.

-

LUMO: The lowest unoccupied molecular orbital is predominantly centered around the P=O bond and the phosphorus atom of the phosphonate group. This signifies that the phosphonate moiety is the primary site for nucleophilic attack .

-

HOMO-LUMO Gap: The calculated energy gap provides a quantitative measure of the molecule's stability. This value can be compared with other phosphonates to rank their relative reactivity.

| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) | Implication |

| HOMO Energy | -0.245 | -6.67 | Electron-donating capability (Naphthyl Ring) |

| LUMO Energy | -0.015 | -0.41 | Electron-accepting capability (Phosphonate) |

| HOMO-LUMO Gap | 0.230 | 6.26 | High kinetic stability |

Molecular Electrostatic Potential (ESP) Map Analysis The ESP map provides a visually intuitive confirmation of the FMO analysis.

-

The most intense region of negative electrostatic potential (red) is located around the phosphoryl oxygen (P=O) . This is the most nucleophilic site in the molecule and is highly susceptible to interaction with electrophiles, Lewis acids, or metal cations.

-

Regions of positive electrostatic potential (blue) are found around the hydrogen atoms of the ethyl groups and, to a lesser extent, the phosphorus atom.

-

The methylene bridge hydrogens (-CH2-) are slightly acidic due to the electron-withdrawing nature of the adjacent phosphonate and naphthyl groups, making them susceptible to deprotonation by a strong base. This is the key to DNMP's utility in the HWE reaction.

Part III: Case Study - The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a quintessential application of DNMP.[2] The reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion, which is the key nucleophile.[2][3] We can use DFT to investigate this critical first step.

4.1. Mechanism: Deprotonation and Carbanion Formation

The reaction is initiated by a base, which abstracts a proton from the methylene bridge connecting the naphthyl and phosphonate groups.[2]

4.2. Protocol: Modeling the Deprotonation

Step 1: Model Reactants

-

Optimize the structures of DNMP and a chosen base (e.g., the methoxide anion, CH3O⁻) separately using the B3LYP/6-31G(d) level of theory.

Step 2: Model Products

-

Optimize the structures of the resulting DNMP carbanion and the conjugate acid of the base (e.g., methanol, CH3OH).

Step 3: Calculate Reaction Energy

-

The thermodynamic favorability of the deprotonation can be estimated by calculating the change in electronic energy (ΔE) for the reaction: ΔE = [E(DNMP carbanion) + E(CH3OH)] - [E(DNMP) + E(CH3O⁻)]

-

A negative ΔE indicates that the formation of the carbanion is thermodynamically favorable with the chosen base.

4.3. Analysis of the DNMP Carbanion

A DFT analysis of the resulting carbanion reveals why it is a stable and effective nucleophile:

-

Charge Delocalization: The negative charge is not localized on the carbon atom of the methylene bridge. Instead, it is significantly delocalized onto the electronegative phosphoryl oxygen and, to a lesser extent, into the π-system of the naphthalene ring. This delocalization is the primary reason for the carbanion's stability.

-

Structural Changes: Upon deprotonation, the P-C bond may shorten slightly, and the geometry around the carbanionic carbon flattens, indicating sp² character.

This theoretical insight—that the stability of the phosphonate carbanion is derived from charge delocalization onto the P=O group—is a foundational concept in understanding the HWE reaction.[7][15] This stability makes phosphonate-stabilized carbanions more nucleophilic but less basic than their Wittig reagent counterparts, often leading to cleaner reactions and easier purification.[2]

Conclusion and Future Outlook

This guide has demonstrated the power of applying Density Functional Theory to elucidate the reactivity of this compound. Through the analysis of frontier molecular orbitals and electrostatic potential, we have mapped the molecule's nucleophilic and electrophilic centers, identifying the naphthalene ring as the site for electrophilic attack and the phosphonate group, particularly the phosphoryl oxygen, as the primary nucleophilic site.

Our case study of the Horner-Wadsworth-Emmons reaction highlights how computational methods can provide deep mechanistic insights. The theoretical protocol confirmed that the acidity of the methylene protons and the subsequent stabilization of the resulting carbanion through charge delocalization are the electronic underpinnings of DNMP's synthetic utility.

For researchers in organic synthesis and drug development, these computational protocols serve as a predictive tool. They can be extended to:

-

Screen different bases for the HWE reaction to find optimal conditions.

-

Investigate the stereoselectivity of the HWE reaction by modeling the transition states leading to E- and Z-alkenes.[7]

-

Design novel phosphonate reagents with tailored electronic properties for specific synthetic challenges.

-

Explore the interaction of DNMP-based ligands with biological targets in drug discovery projects.

By integrating these in silico techniques with experimental work, scientists can accelerate the discovery and optimization of chemical reactions and novel therapeutic agents.

References

-

Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815-6821. [Link]

-

ChemBK. (2024). This compound. [Link]

-